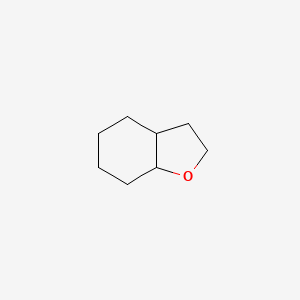

Benzofuran, octahydro-, cis-

Description

Benzofuran, octahydro-, cis- (CAS: 10198-29-5) is a fully hydrogenated derivative of benzofuran, characterized by a fused bicyclic structure comprising a benzene ring and a tetrahydrofuran moiety. Its molecular formula is C₈H₁₄O, with a molecular weight of 126.1962 g/mol . The compound exists in the cis configuration, where the hydrogen atoms at the ring junction adopt a stereochemical arrangement that influences its physicochemical and biological properties.

Benzofuran derivatives are widely recognized for their diverse bioactivities, including antimicrobial, anti-inflammatory, and antitumor effects . However, its biological activity profile remains less explored compared to substituted benzofuran derivatives.

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-8-7(3-1)5-6-9-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZWAKVIOXCEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906953 | |

| Record name | Octahydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10198-29-5, 27345-70-6 | |

| Record name | Benzofuran, octahydro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010198295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-7-Oxabicyclo(4.3.0)nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027345706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted Cyclohexanones with Allylic Alcohols and Acid Catalysis

One effective method for synthesizing octahydrobenzofurans, including the cis isomer, involves the acid-catalyzed cyclization of substituted cyclohexanones with allylic alcohols. This approach was demonstrated in the preparation of 2,2,3a,7-tetramethyl-octahydro-benzofuran, a closely related octahydrobenzofuran derivative.

- Starting with substituted cyclohexanones, methallyl alcohol is added in the presence of acetic acid and methane sulfonic acid as catalysts.

- The reaction mixture is heated to 110°C and aged for several hours to complete the cyclization.

- The product is isolated by washing with sodium carbonate solution and purification via distillation.

Reaction conditions and yields:

| Parameter | Value |

|---|---|

| Cyclohexanone used | 2,6-dimethyl-2-(2-methyl-allyl)cyclohexanone precursor |

| Catalysts | Methane sulfonic acid (MSA), Acetic acid (HOAc) |

| Temperature | 110°C |

| Reaction time | 4 hours |

| Yield | 63% isolated yield of octahydrobenzofuran derivative |

This method yields predominantly the cis isomer due to the intramolecular cyclization mechanism favoring cis ring fusion.

Pericyclic Rearrangement via Phenyl Oxime Intermediates

Another synthetic route involves the formation of benzofuran rings through pericyclic rearrangements of phenyl oxime intermediates. This process is typically a two-step reaction starting from chloronitrobenzene derivatives and ketone oximes.

- The phenyl oxime intermediate undergoes a pericyclic rearrangement under acidic conditions, often with weak organic acids or inorganic acids.

- The rearrangement proceeds without acylating agents, simplifying the reaction steps.

- The resulting benzofuran compound can be isolated by crystallization from non-halogenated solvents.

Reaction scheme summary:

| Step | Description |

|---|---|

| Starting materials | 4-chloronitrobenzene and 2-hexanone oxime |

| Intermediate | Phenyl oxime (O-phenyl oxime) |

| Reaction conditions | Acid catalysis (weak organic acid) |

| Isolation | Crystallization, filtration, drying |

| Yield | Up to 88% for oxime intermediate; subsequent benzofuran yields vary |

This method is advantageous for reducing the number of synthetic steps and avoiding the use of acylating reagents, which can complicate purification.

Base-Catalyzed Intramolecular Cyclization of o-Bromobenzylvinyl Ketones

A transition-metal-free, base-catalyzed approach has been reported for benzofuran synthesis, which can be adapted for octahydrobenzofuran derivatives.

- Potassium tert-butoxide catalyzes intramolecular cyclization of substituted o-bromobenzylvinyl ketones in dimethylformamide.

- The reaction proceeds under mild conditions without metal catalysts.

- This method allows for the formation of benzofuran cores with potential for stereochemical control.

While this method is primarily reported for aromatic benzofurans, it provides a conceptual framework for synthesizing octahydro derivatives by starting from saturated or partially saturated precursors.

Reductive Cyclization and Oxidation Strategies

Recent advances include reductive elimination followed by acidification and rearrangement to form benzofuran rings from nonaromatic precursors.

- DBU-promoted 5-exo-dig cyclization of 2-propargyl cyclohexenones followed by oxidation with oxone has been used to generate benzofuran derivatives.

- This approach is mild, atom-economic, and efficient for constructing complex benzofuran frameworks.

Such methods can be adapted to prepare octahydrobenzofuran, cis isomers by careful selection of starting materials and reaction conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization | Substituted cyclohexanones + methallyl alcohol | Methane sulfonic acid, acetic acid | 110°C, 4 h | 63 | Predominantly cis isomer; fragrance use |

| Pericyclic rearrangement | 4-chloronitrobenzene + ketone oxime | Weak organic acid, inorganic acid | Mild acid conditions | Up to 88 (intermediate) | Avoids acylating agents; fewer steps |

| Base-catalyzed cyclization | o-bromobenzylvinyl ketones | Potassium tert-butoxide | Room temp to mild heat | 81–97 | Transition-metal-free; aromatic benzofurans |

| Reductive cyclization & oxidation | 2-propargyl cyclohexenones | DBU, oxone | Mild, atom-economic | Not specified | Novel, mild; adaptable to octahydro derivatives |

Research Findings and Notes

- The acid-catalyzed cyclization method is well-documented for producing octahydrobenzofurans with defined stereochemistry, useful in fragrance chemistry due to the compound’s odor profile.

- Pericyclic rearrangement routes offer streamlined synthesis with high yields of intermediates and avoid complex acylation steps, improving efficiency.

- Base-catalyzed and reductive cyclization methods provide alternative synthetic strategies that can be tailored for stereoselective synthesis of cis-octahydrobenzofurans.

- Environmental considerations favor methods using green solvents and catalysts, such as deep eutectic solvents and copper iodide catalysis for benzofuran derivatives, though specific adaptation to octahydrobenzofurans requires further research.

Chemical Reactions Analysis

Types of Reactions: Benzofuran, octahydro-, cis- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: These can vary widely depending on the specific substitution reaction, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzofuran, octahydro-, cis- may yield various oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Applications

Benzofuran derivatives have been extensively studied for their potential therapeutic effects. Research indicates that octahydro-benzofurans exhibit various biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzofuran derivatives, including octahydro-benzofurans. The results demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. The specific mechanism involved the modulation of cell signaling pathways associated with cell survival and proliferation .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Octahydro-benzofuran A | 15 | MCF-7 (Breast Cancer) |

| Octahydro-benzofuran B | 10 | HeLa (Cervical Cancer) |

| Octahydro-benzofuran C | 20 | A549 (Lung Cancer) |

Fragrance Industry

Benzofuran derivatives are also utilized in the fragrance industry due to their unique olfactory properties. The compound is often incorporated into perfumes and personal care products to enhance scent profiles.

Case Study: Fragrance Enhancement

A patent application detailed the use of benzofuran derivatives as fragrance materials. Specifically, it described how the addition of benzofuran, octahydro-, cis- could significantly enhance the complexity and longevity of fragrance formulations. The study highlighted sensory evaluations that indicated a marked improvement in consumer preference when these compounds were included .

| Fragrance Product | Consumer Rating | Key Notes |

|---|---|---|

| Floral Perfume | 4.5/5 | Long-lasting scent |

| Citrus Cologne | 4.7/5 | Fresh and uplifting |

| Woody Base Notes | 4.2/5 | Complex aroma |

Material Science

In materials science, benzofuran compounds are being explored for their potential as polymer additives due to their stability and reactivity.

Case Study: Polymer Additives

Research conducted on the incorporation of octahydro-benzofurans into polymer matrices showed improved thermal stability and mechanical properties of the resulting materials. The study found that adding these compounds could enhance the durability of plastics used in automotive applications .

| Material Type | Property Improvement |

|---|---|

| Polyethylene | Increased tensile strength |

| Polyvinyl chloride | Enhanced thermal stability |

| Polystyrene | Improved impact resistance |

Mechanism of Action

The mechanism of action of benzofuran, octahydro-, cis- involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are involved in various physiological processes . The exact mechanism of action for benzofuran, octahydro-, cis- may vary depending on its specific structure and the biological system in which it is studied.

Comparison with Similar Compounds

Benzofuran, Octahydro-, trans-

- Structure : Stereoisomer of the cis form, differing in the spatial arrangement of hydrogen atoms at the ring junction.

- Activity : Stereochemistry can significantly influence interactions with biological targets. For example, trans-isomers of hydrogenated heterocycles often exhibit distinct binding affinities compared to cis-isomers .

- Synthesis : Similar hydrogenation methods apply, but stereoselective catalysts are required to isolate the trans isomer .

2,3-Dihydrobenzofuran

- Structure : Partially hydrogenated with one double bond retained in the furan ring.

- Activity : Exhibits moderate antioxidant properties (EC₅₀: 8.27–10.59 mM) and serves as a scaffold for SIRT2 inhibitors when substituted with electron-donating groups (e.g., methoxy) .

- Physicochemical Properties : Higher polarity compared to octahydro derivatives due to partial unsaturation.

Hexahydro-3a-methyl-3(2H)-benzofuranone (CAS: 122713-39-7)

- Structure : Incorporates a ketone group and methyl substitution.

Bioactivity Comparison

Key Observations:

- Substituent Impact : Electron-donating groups (e.g., -OMe, -OH) enhance antioxidant and enzyme inhibitory activities . The absence of such groups in octahydrobenzofuran, cis- may limit its direct pharmacological utility.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Polarity | Synthetic Accessibility |

|---|---|---|---|---|

| Benzofuran, octahydro-, cis- | 126.20 | ~2.5 | Low | Moderate (requires stereoselective hydrogenation) |

| 2,3-Dihydrobenzofuran | 120.15 | ~1.8 | Moderate | High |

| Geranyl benzofuran (natural) | 298.4 | ~4.0 | Low | Low (complex isolation) |

| 5-APB (substituted) | 191.26 | ~2.1 | Moderate | Moderate |

Key Observations:

- Lipophilicity : The fully hydrogenated structure of octahydrobenzofuran, cis- confers higher logP values than dihydro derivatives, suggesting better membrane permeability .

- Synthetic Challenges : Stereoselective synthesis of cis-octahydrobenzofuran requires specialized catalysts, whereas dihydro derivatives are more accessible .

Biological Activity

Benzofuran, octahydro-, cis- is a cyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : C8H14O

- Molecular Weight : 126.1962 g/mol

- CAS Registry Number : 27345-70-6

The compound features a fully saturated structure with a fused benzene and furan ring, which contributes to its unique reactivity and biological interactions compared to other benzofuran derivatives.

Biological Activities

Research indicates that benzofuran, octahydro-, cis- exhibits a variety of biological activities:

- Antimicrobial Properties : Studies have shown that benzofuran derivatives possess significant antibacterial activity. For instance, compounds with specific substitutions at the C-2 position have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.78 μg/mL to 6.25 μg/mL against various bacterial strains .

- Anticancer Potential : The compound has been investigated for its anticancer properties. Certain derivatives have shown increased antiproliferative activity against cancer cell lines when modified at specific positions on the benzofuran ring. For example, introducing a methyl group at the C-3 position significantly enhances potency .

- Anti-inflammatory and Analgesic Effects : Benzofuran derivatives have also been reported to exhibit anti-inflammatory and analgesic activities, making them potential candidates for pain management therapies .

The biological activity of benzofuran, octahydro-, cis- is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of various enzymes such as carbonic anhydrase and topoisomerase, which are crucial in cancer cell proliferation and metabolic processes.

- Receptor Modulation : Some studies have indicated that benzofuran derivatives can modulate receptor activity, contributing to their therapeutic effects in conditions like inflammation .

Synthesis Methods

The synthesis of benzofuran, octahydro-, cis- can be achieved through several innovative chemical routes:

- Free Radical Cyclization Cascade : This method allows for the efficient construction of complex polycyclic structures with high yields and minimal side reactions.

- Proton Quantum Tunneling : This technique has been developed to synthesize complex benzofuran derivatives while enhancing yield and reducing byproducts .

Comparative Analysis

Here is a comparison table highlighting the structural differences between benzofuran, octahydro-, cis-, and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzofuran | Fused benzene and furan | Unsaturated; serves as a precursor |

| Octahydrobenzofuran | Fully saturated | More stable; different reactivity |

| 1-Benzofuran | Monocyclic | Less saturated; distinct biological activity |

| 2,3-Dihydrobenzofuran | Partially saturated | Different reactivity; used in synthesis |

Case Studies

- Anticancer Activity Study : A study demonstrated that specific modifications on the benzofuran ring significantly increased the antiproliferative effects against breast cancer cell lines. Compounds with methoxy groups at certain positions exhibited 2–4 times greater potency compared to unsubstituted variants .

- Antimicrobial Efficacy Research : Another investigation highlighted that derivatives with hydroxyl groups at the C-6 position were essential for antibacterial activity against various strains. The study emphasized structure–activity relationships that guide future drug design .

Q & A

Q. What are the key considerations for synthesizing cis-octahydrobenzofuran derivatives with high stereochemical purity?

Stereochemical control in cis-octahydrobenzofuran synthesis requires optimization of reaction conditions (e.g., solvent polarity, temperature) and catalysts. For example, diastereoselective multicomponent cascade reactions using chiral catalysts can yield functionalized derivatives with >90% diastereomeric excess . Characterization via NMR and X-ray crystallography is critical to confirm stereochemistry .

Q. How can conflicting carcinogenicity data for benzofuran derivatives be reconciled in risk assessment?

The International Agency for Research on Cancer (IARC) classifies benzofuran as Group 2B ("possibly carcinogenic to humans") based on animal studies showing hepatic and renal tumors in rodents, though human data remain insufficient . Conflicting reports (e.g., anti-cancer potential of plant-derived benzofurans) may arise from structural differences in derivatives or exposure pathways. Researchers should prioritize structural analogs and dose-response studies to clarify mechanisms .

Q. What analytical techniques are recommended for quantifying cis-octahydrobenzofuran in environmental or biological samples?

High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are standard methods. For trace analysis, tandem MS (LC-MS/MS) with deuterated internal standards improves sensitivity and minimizes matrix effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of cis-octahydrobenzofuran derivatives with antiviral activity?

Systematic SAR studies on Hepatitis C virus (HCV) inhibitors reveal that substitutions at the benzofuran scaffold’s C-2 and C-3 positions enhance potency. For example, introducing electron-withdrawing groups (e.g., sulfonyl chloride) improves binding to viral polymerase active sites. A 45-compound library screening identified analogs with EC50 < 100 nM and selectivity indices >371-fold .

Q. What in vitro and in vivo models are suitable for evaluating the hepatotoxicity of cis-octahydrobenzofuran?

Primary hepatocyte cultures or HepG2 cell lines can assess acute toxicity via markers like ALT/AST release and mitochondrial dysfunction. Chronic exposure studies in rodents should monitor hepatic adenomas and renal carcinomas, as observed in IARC-guided protocols .

Q. How do natural product-derived benzofurans differ synthetically from lab-synthesized analogs?

Natural benzofurans (e.g., usnic acid, bergapten) often feature pre-oxygenated rings or fused terpene moieties, requiring multi-step total synthesis. In contrast, lab-synthesized analogs (e.g., 5-MAPB) employ modular strategies like Friedel-Crafts alkylation or Suzuki-Miyaura coupling for rapid diversification .

Q. What computational methods aid in predicting the metabolic fate of cis-octahydrobenzofuran derivatives?

Density functional theory (DFT) simulations predict cytochrome P450-mediated oxidation sites, while molecular docking identifies potential drug-drug interactions. For example, in silico models of benzofuran binding to CYP3A4 correlate with experimental metabolite profiles .

Methodological Challenges and Solutions

3.1 Addressing low yields in hydrogenation steps for cis-octahydrobenzofuran synthesis

Catalyst selection is critical: palladium on carbon (Pd/C) under high-pressure H2 achieves >80% conversion, while Wilkinson’s catalyst (RhCl(PPh3)3) improves selectivity for cis-isomers. Solvent systems (e.g., ethanol/THF mixtures) reduce steric hindrance during ring saturation .

3.2 Resolving discrepancies in genotoxicity assays for benzofuran derivatives

Benzofuran shows mutagenicity in rodent cells but not bacteria (Ames test), likely due to metabolic activation differences. Use S9 liver microsomal fractions in in vitro assays to mimic mammalian metabolism .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.